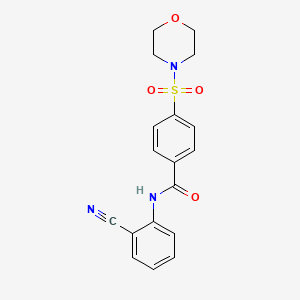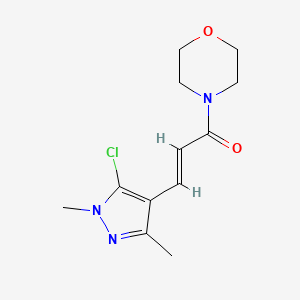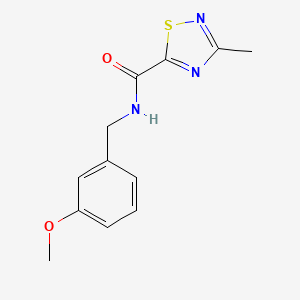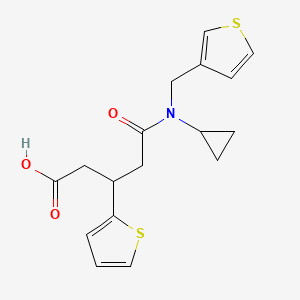![molecular formula C16H14N4OS B2593131 N-{4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide CAS No. 1023536-90-4](/img/structure/B2593131.png)
N-{4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for N-{4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized and studied for its antimicrobial and anticancer properties . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Scientific Research Applications
Leukemia Therapeutic Agent
This compound has structural similarities to molecules used in the treatment of leukemia, such as Imatinib . It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The compound’s ability to form hydrogen bonds and hydrophobic interactions makes it a potential candidate for targeted cancer therapy.
Antifungal Activity
Derivatives of this compound have shown potential antifungal activity . The presence of the pyridine-3-sulfonamide scaffold, known for its antifungal properties, suggests that N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide could be effective against fungal pathogens, particularly Candida species.
Anti-tubercular Properties
Some analogs of this compound have been evaluated for their efficacy against tuberculosis . The compound’s structure allows for modifications that could enhance its activity against Mycobacterium tuberculosis, making it a valuable molecule for developing new anti-tubercular agents.
Organic Synthesis Building Block
The compound serves as a building block in organic synthesis and medicinal chemistry . Its unique structure can be utilized to create drug candidates with hindered amine motifs, which are often challenging to access but are valuable in drug design.
Structural Studies
Due to its complex structure, the compound is also used in structural studies to understand molecular conformations and interactions . This can provide insights into the design of more effective therapeutic agents.
Pharmacological Applications
The compound’s structural features, such as the thiazol ring and the pyridine moiety, are commonly found in molecules with diverse pharmacological activities. This includes antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activities .
Docking Studies
Docking studies can be performed with this compound to predict its mode of binding to various biological targets . This is essential in the rational design of drugs and understanding their mechanism of action.
Cytotoxicity Evaluation
The compound can be used to evaluate cytotoxicity against various cell lines . This is important in determining the safety profile of potential drug candidates and understanding their therapeutic index.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and differentiation.
Mode of Action
It can be inferred from related compounds that it may bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target, leading to changes in cellular processes.
Pharmacokinetics
It is suggested that compounds with a tpsa >140 a o are expected to have poor oral bioavailability .
properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11(21)18-13-6-4-12(5-7-13)15-10-22-16(20-15)19-14-3-2-8-17-9-14/h2-10H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSOQLGNSGOEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)
![N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2593050.png)

![N-(3-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2593053.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2593057.png)

![methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2593059.png)


![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)

![2-Cyclopropyl-4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2593069.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)